molecular formula C6H11BrMg B3030612 Cyclohexylmagnesium Bromide CAS No. 931-50-0

Cyclohexylmagnesium Bromide

Cat. No. B3030612
CAS RN: 931-50-0
M. Wt: 187.36 g/mol
InChI Key: GFTXWCQFWLOXAT-UHFFFAOYSA-M
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Description

Cyclohexylmagnesium Bromide is an organometallic compound discovered by a French chemist, Victor Grignard in 1900 . It is typically used as a solution and generally exists in an equilibrium between alkyl magnesium halides (RMgX) and dialkyl magnesium (R2Mg), which form equilibrium mixtures with complicated compositions .


Synthesis Analysis

Cyclohexylmagnesium Bromide can be obtained as a formula “RMgX” by the reaction of halogenated hydrocarbons with magnesium metal in anhydrous solvents such as diethyl ether . In the synthesis of seven-membered ring analogues of ketamine, a sequence of five reactions was used which previously applied for ketamine synthesis .


Molecular Structure Analysis

The molecular formula of Cyclohexylmagnesium Bromide is C6H11BrMg, and its molecular weight is 187.36 .


Chemical Reactions Analysis

Cyclohexylmagnesium Bromide has been widely used in organic synthesis . It is involved in various reactions such as isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes .


Physical And Chemical Properties Analysis

Cyclohexylmagnesium Bromide is a liquid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid are air sensitivity and moisture sensitivity .

Scientific Research Applications

Mechanism of Action

Target of Action

Cyclohexylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used as nucleophiles in the formation of carbon-carbon bonds . They target electrophilic carbon species, such as epoxides, aldehydes, ketones, and esters .

Mode of Action

The mode of action of cyclohexylmagnesium bromide involves the formation of new carbon-carbon bonds . The carbon atom in the Grignard reagent acts as a nucleophile, attacking the electrophilic carbon in the target molecule . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Cyclohexylmagnesium bromide is involved in several biochemical pathways. It participates in the isomerization polymerization of alkenylcyclohexanes, intramolecular rearrangements of vinylidenecyclopropanes, and cycloisomerization of cyclic and acyclic enynes . These reactions lead to the formation of new organic compounds with potential biological activity .

Pharmacokinetics

It is typically prepared and used immediately in a controlled laboratory setting .

Result of Action

The result of the action of cyclohexylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . For example, it can react with carbon dioxide (CO2) to give carboxylic acids . It can also participate in the synthesis of biologically active molecules, including dipeptidyl boronic acid proteasome inhibitors .

Action Environment

The action of cyclohexylmagnesium bromide is highly dependent on the environment. It is sensitive to moisture and air, and it requires an anhydrous and oxygen-free environment for its preparation and reactions . The reaction is typically carried out in a solvent like dry ether . The rate and efficiency of the reaction can be influenced by factors such as temperature and the presence of other substances .

Safety and Hazards

Cyclohexylmagnesium Bromide is highly flammable and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is suspected of causing cancer and damaging the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Future Directions

Cyclohexylmagnesium Bromide has been used in the synthesis of seven-membered ring analogues of ketamine . It has also been used in the optimization of Kumada cross-coupling reactions of tri- and tetra-bromothiophenes and symmetrical di-bromo-2, 2’ bithiophene . These studies suggest that Cyclohexylmagnesium Bromide has potential applications in the synthesis of new compounds and materials.

properties

IUPAC Name

magnesium;cyclohexane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTXWCQFWLOXAT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylmagnesium Bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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